molecular formula C12H12O2 B12075881 3-(3-Ethynyl-phenyl)-propionic acid methyl ester

3-(3-Ethynyl-phenyl)-propionic acid methyl ester

Cat. No.: B12075881
M. Wt: 188.22 g/mol
InChI Key: YRFJHEURDFRZNT-UHFFFAOYSA-N
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Description

3-(3-Ethynyl-phenyl)-propionic acid methyl ester is an organic compound that belongs to the class of alkynes It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynylaniline with propionic acid and methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethynyl-phenyl)-propionic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes. Substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups.

Scientific Research Applications

3-(3-Ethynyl-phenyl)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Ethynyl-phenyl)-propionic acid methyl ester involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition, which can lead to the formation of new chemical entities. The phenyl ring can also interact with aromatic receptors, influencing biological activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further participate in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylaniline: Similar in structure but lacks the propionic acid methyl ester moiety.

    Phenylacetylene: Contains an ethynyl group attached directly to a phenyl ring without additional functional groups.

    3-(4-Acetylamino-benzyl)-[1,2,4]oxadiazol-5-yl]-N-(3-ethynyl-phenyl)-propionamide: A more complex derivative with additional functional groups.

Uniqueness

3-(3-Ethynyl-phenyl)-propionic acid methyl ester is unique due to the combination of the ethynyl group, phenyl ring, and propionic acid methyl ester moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-(3-ethynylphenyl)propanoate

InChI

InChI=1S/C12H12O2/c1-3-10-5-4-6-11(9-10)7-8-12(13)14-2/h1,4-6,9H,7-8H2,2H3

InChI Key

YRFJHEURDFRZNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C#C

Origin of Product

United States

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